4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 338398-39-3
VCID: VC4596675
InChI: InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C15H9F3N2O2S2
Molecular Weight: 370.36

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole

CAS No.: 338398-39-3

Cat. No.: VC4596675

Molecular Formula: C15H9F3N2O2S2

Molecular Weight: 370.36

* For research use only. Not for human or veterinary use.

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole - 338398-39-3

Specification

CAS No. 338398-39-3
Molecular Formula C15H9F3N2O2S2
Molecular Weight 370.36
IUPAC Name 4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole
Standard InChI InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H
Standard InChI Key GTMUXUDCPDTHGW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,3-thiadiazole class, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Key substituents include:

  • Phenyl group at position 4, contributing to aromatic stacking interactions.

  • 3-(Trifluoromethyl)phenylsulfonyl group at position 5, enhancing electron-withdrawing properties and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₀F₃N₂O₂S₂
Molecular Weight400.39 g/mol
IUPAC Name4-Phenyl-5-[3-(trifluoromethyl)phenyl]sulfonyl-1,2,3-thiadiazole
SMILESC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=CC=C3)C(F)(F)F

The trifluoromethyl (-CF₃) group introduces strong electronegativity and lipophilicity, which are critical for membrane permeability and target binding .

Synthesis and Structural Modifications

General Synthetic Strategies

While no direct synthesis of this compound is documented, analogous 1,2,3-thiadiazoles are typically synthesized via:

  • Cyclization of Thiosemicarbazides: Thiosemicarbazide derivatives undergo acid-catalyzed cyclization to form the thiadiazole core. For example, phosphoric acid or methanesulfonic acid facilitates the closure of 1,4-disubstituted thiosemicarbazides into 1,2,3-thiadiazoles .

  • Sulfonation Reactions: Introduction of the sulfonyl group often involves oxidation of thioethers or direct sulfonation using chlorosulfonic acid .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Formation of thiadiazoleThiosemicarbazide + H₃PO₄, 100°C
2Sulfonation at position 5ClSO₃H, DCM, 0°C → RT
3TrifluoromethylationCF₃I, CuI, DMF, 80°C

This pathway is extrapolated from methods used for synthesizing 4-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole and related analogs .

CompoundCell LineIC₅₀ (μM)Reference
5-Phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-amineHEK293T42.67
CisplatinHEK293T3.3
N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-23134.71

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of similar thiadiazoles reveal strong binding affinities for:

  • Topoisomerase II: Hydrogen bonding with Asp543 and hydrophobic interactions with the trifluoromethyl group .

  • Tuberculosis Enoyl-ACP Reductase: Sulfonyl oxygen atoms form critical salt bridges with Arg158 .

ADMET Profiling

  • Lipophilicity (LogP): Predicted LogP = 3.2, indicating favorable membrane permeability.

  • Metabolic Stability: Resistance to CYP450 oxidation due to the electron-deficient CF₃ group .

Future Directions and Challenges

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Targeted Drug Delivery: Conjugating thiadiazole derivatives with nanoparticles to enhance tumor specificity.

  • Resistance Mitigation: Exploring hybrid molecules combining thiadiazole cores with known antimetabolites.

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